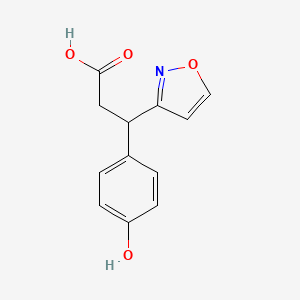
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid is an organic compound that features both a hydroxyphenyl group and an oxazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the hydroxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the hydroxyphenyl group to the oxazole ring.
Formation of the propanoic acid moiety: This can be done through various methods, including the oxidation of an aldehyde or alcohol precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The hydroxy group can be substituted with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced oxazole derivatives.
Substitution: Ethers, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of polymers or other materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with hydroxyphenyl and oxazole groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl) acetic acid
- 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl) butanoic acid
Uniqueness
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H11NO4 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H11NO4/c14-9-3-1-8(2-4-9)10(7-12(15)16)11-5-6-17-13-11/h1-6,10,14H,7H2,(H,15,16) |
Clave InChI |
FZUVZGGFYZAFPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)O)C2=NOC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



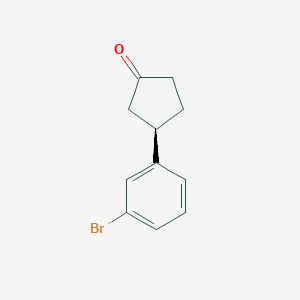

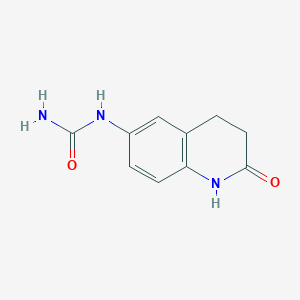

![8-[(2,2-Diethoxyethyl)sulfanyl]-10-oxodec-8-enenitrile](/img/structure/B8516022.png)

![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-phenylpiperazine](/img/structure/B8516055.png)
![Phenyl[2-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-benzimidazol-5-yl]methanone](/img/structure/B8516061.png)
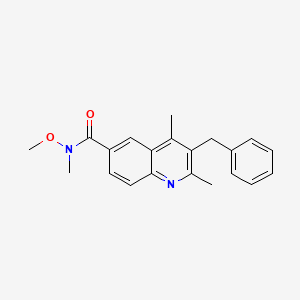
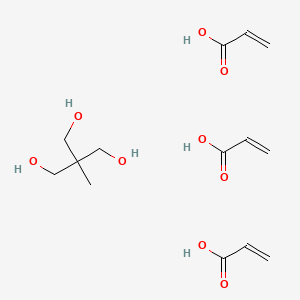
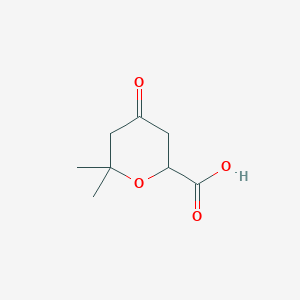
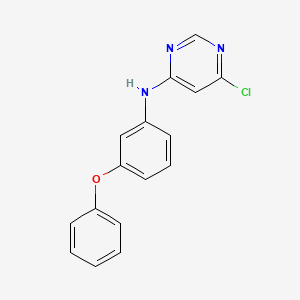
![2,3-Dibromo-N-[(3,4-dichlorophenyl)carbamoyl]propanamide](/img/structure/B8516096.png)
